21-Deoxytetrahydroaldosterone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6251-70-3 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-[(2S,5S,6S,9R,11R,14S,15S,16R)-11,18-dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]ethanone |
InChI |
InChI=1S/C21H32O4/c1-11(22)15-5-6-16-14-4-3-12-9-13(23)7-8-20(12,2)18(14)17-10-21(15,16)19(24)25-17/h12-19,23-24H,3-10H2,1-2H3/t12-,13-,14+,15-,16+,17-,18-,19?,20+,21?/m1/s1 |
InChI Key |
PLHRGCFLRHONCI-UELVEZJDSA-N |
SMILES |
CC(=O)C1CCC2C13CC(C4C2CCC5C4(CCC(C5)O)C)OC3O |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2C13C[C@H]([C@H]4[C@H]2CC[C@H]5[C@@]4(CC[C@H](C5)O)C)OC3O |
Canonical SMILES |
CC(=O)C1CCC2C13CC(C4C2CCC5C4(CCC(C5)O)C)OC3O |
Synonyms |
21-deoxytetrahydroaldosterone 3,18-dihydroxy-11,18-epoxy-pregnan-20-one |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 21 Deoxytetrahydroaldosterone
Endogenous Formation Pathways and Precursors
The endogenous production of 21-deoxytetrahydroaldosterone is not fully elucidated but is understood to be connected to the synthesis and catabolism of aldosterone (B195564).
The principal pathway for aldosterone biosynthesis occurs in the zona glomerulosa of the adrenal cortex. wikipedia.org The process begins with cholesterol and proceeds through a series of enzymatic reactions to produce key intermediates, including pregnenolone (B344588), progesterone (B1679170), 11-deoxycorticosterone (DOC), corticosterone (B1669441), and 18-hydroxycorticosterone. bioscientifica.comfrontiersin.org The final three steps, converting DOC to aldosterone, are catalyzed by the enzyme aldosterone synthase (CYP11B2). bioscientifica.comnih.gov
Once secreted, aldosterone is primarily metabolized in the liver. thieme-connect.com The main catabolic process involves the reduction of the A-ring, specifically the 4-5 double bond and the 3-keto group. thieme-connect.comthieme-connect.com This enzymatic reduction results in the formation of tetrahydro-metabolites, with 3α,5β-tetrahydroaldosterone being the most abundant urinary metabolite, accounting for 30-50% of aldosterone secretion. thieme-connect.comthieme-connect.com this compound is recognized as another urinary metabolite of aldosterone. thieme-connect.com The measurement of urinary this compound, particularly in conjunction with tetrahydroaldosterone (B195565), has been shown to be a valuable diagnostic tool. The sum of these two metabolites often provides a more accurate reflection of aldosterone production than measuring either compound alone. nih.govnih.gov
Evidence suggests the existence of an alternative pathway for aldosterone synthesis that proceeds via 21-deoxyaldosterone (B1203767). nih.govresearchgate.netresearchgate.net In some patients with primary aldosteronism due to adrenal adenomas, aldosterone may be formed from this 21-deoxy precursor, not just from corticosterone. capes.gov.brnih.gov Studies have identified a specific subset of mineralocorticoid hypertension characterized by normal aldosterone levels but high urinary excretion of 21-deoxyaldosterone and its metabolite, Kelly's-M1. nih.gov This indicates that in these cases, an alternative pathway via 21-deoxyaldosterone is operative. nih.gov
This alternative route is also significant in certain enzymatic deficiencies. In patients with 21-hydroxylase deficiency, urinary 21-deoxyaldosterone is consistently elevated. capes.gov.brnih.gov It has been demonstrated that aldosterone can be synthesized from 21-deoxyaldosterone, providing a potential compensatory mechanism. eur.nl Further supporting this, in vitro studies using rat adrenal glands have shown the capacity to convert labeled 21-deoxyaldosterone into aldosterone. researchgate.net Research involving the compound mespirenone, which inhibits mineralocorticoid synthesis, showed that its action led to a decrease in 18-OH-progesterone and an increase in 21-deoxyaldosterone, suggesting interference points on an alternate aldosterone biosynthesis pathway. nih.gov
Enzymatic Conversions and Intermediate Metabolites
The transformation of aldosterone precursors into their tetrahydro- forms is a critical step in their metabolism and excretion.
The formation of "tetrahydro" steroids, including this compound, is the result of A-ring reduction. This process is catalyzed by reductase enzymes, primarily in the liver. thieme-connect.comthieme-connect.com The conversion involves two main steps:
5α- and 5β-Reductases: These enzymes reduce the double bond between carbons 4 and 5 of the steroid's A-ring. thieme-connect.com
Hydroxysteroid Dehydrogenases (HSDs): Following the initial reduction, the keto group at carbon 3 is reduced to a hydroxyl group, typically forming a 3α-hydroxy configuration. thieme-connect.com
The primary catabolism of aldosterone to 3α,5β-tetrahydroaldosterone follows this enzymatic sequence. thieme-connect.com By analogy, this compound is formed through the same reductase activities acting on its 21-deoxy precursor.
The standard mineralocorticoid synthesis pathway is fundamentally a "17-deoxy pathway," as the precursors lack a hydroxyl group at the C17 position. nih.govscielo.br The formation of this compound originates from a precursor that is, by definition, a "21-desoxy" compound relative to its hydroxylated counterpart. This pathway either bypasses or follows a deoxygenation of the C21 position. The accumulation of 21-deoxy precursors is notably enhanced in conditions of 21-hydroxylase (CYP21A2) deficiency, where the conversion of progesterone to DOC is impaired. nih.gov This blockage shunts precursors toward alternative routes, including the 21-desoxy pathway. nih.gov
Extracortical and Peripheral Metabolism
A significant portion of this compound formation may occur outside the adrenal glands. Research strongly points to the gut microbiome as a key site for these metabolic conversions. It has been shown that aldosterone can be deoxygenated at the C21 position to form 21-deoxyaldosterone by gut bacteria. thieme-connect.comthieme-connect.com
Furthermore, intestinal bacteria are capable of directly converting tetrahydroaldosterone into this compound. nih.govnih.gov This bacterial conversion could explain why in some patients, particularly those with 21-hydroxylase deficiency, the urinary ratio of tetrahydroaldosterone to this compound is diminished. nih.govresearchgate.net This finding suggests that a substantial amount of urinary this compound is not a direct product of adrenal steroidogenesis but rather a result of the peripheral metabolism of aldosterone and its primary metabolites by intestinal flora.
Data Tables
Table 1: Key Enzymes in Related Steroidogenic Pathways
| Enzyme | Gene | Function |
| Aldosterone Synthase | CYP11B2 | Catalyzes the final steps of aldosterone synthesis from 11-deoxycorticosterone (DOC). bioscientifica.comnih.gov |
| 21-Hydroxylase | CYP21A2 | Converts progesterone to 11-deoxycorticosterone (DOC) in the mineralocorticoid pathway. scielo.br |
| 5α-Reductase / 5β-Reductase | SRD5A family | Reduce the 4-5 double bond of the steroid A-ring, a key step in forming tetrahydro metabolites. scielo.br |
| 3β-Hydroxysteroid Dehydrogenase | HSD3B2 | Converts pregnenolone to progesterone. frontiersin.org |
Role of Intestinal Microbiota in Biotransformation and Excretion Patterns
The formation of this compound is a prime example of the metabolic capacity of the gut microbiome. Steroids secreted into the gastrointestinal tract via bile can be chemically modified by intestinal bacteria before they are reabsorbed into circulation. nih.govcore.ac.ukbham.ac.uk A key transformation in this context is 21-dehydroxylation, a reaction carried out by specific gut bacteria that is not performed by human enzymes. physiology.org
Research has confirmed that intestinal bacteria are responsible for converting tetrahydroaldosterone, the primary hepatic metabolite of aldosterone, into this compound. researchgate.netnih.gov This biotransformation was identified when researchers noted that in several patients with primary aldosteronism, urinary tetrahydroaldosterone levels were unexpectedly normal. nih.gov This led to the hypothesis, which was later confirmed, that a portion of tetrahydroaldosterone was being converted to a 21-deoxygenated form by gut flora. nih.gov
Detailed Research Findings:
The primary bacterial species implicated in this 21-dehydroxylation activity is Eggerthella lenta (formerly known as Eubacterium lentum). nih.govmdpi.com Studies have characterized the 21-dehydroxylase enzyme from this anaerobic bacterium. The enzyme is highly specific for corticosteroids with an α-ketol side chain and requires a reduced flavin, such as flavin mononucleotide (FMNH2), for its activity. nih.gov While the enzyme shows specificity for various corticosteroids like corticosterone and deoxycorticosterone, the conversion of tetrahydroaldosterone to this compound is a clinically significant example of its action. nih.govnih.gov Other gut bacteria, such as Clostridium scindens, are also known to be potent steroid metabolizers, although they are more commonly associated with side-chain cleavage (desmolase activity) that converts glucocorticoids into androgens. physiology.orgnih.govmdpi.com
This microbial activity significantly impacts the excretion patterns of aldosterone metabolites. The measurement of urinary this compound has been developed and quantified. researchgate.netnih.gov In healthy individuals, the daily urinary excretion of this metabolite has been measured, highlighting its consistent presence as a result of this gut bacterial pathway. The clinical significance is underscored by the finding that the sum of urinary tetrahydroaldosterone and this compound provides a more accurate and reliable diagnostic marker for conditions like primary aldosteronism than measuring tetrahydroaldosterone alone. nih.gov A diminished ratio of tetrahydroaldosterone to this compound can indicate increased bacterial conversion. researchgate.netnih.gov
The following interactive table summarizes the urinary excretion data for this compound in healthy subjects.
Data derived from a study using radioimmunoassay to measure urinary metabolites. researchgate.netnih.gov
Hepatic and Renal Metabolizing Systems
The liver and kidneys are the primary sites for the metabolism of aldosterone. oup.comnih.gov Aldosterone is rapidly cleared from circulation and converted into various metabolites. In the liver, the main pathway involves the reduction of the A-ring by 5α- and 5β-reductase enzymes, followed by conversion to dihydro- and tetrahydro- metabolites. oup.com The most abundant of these is 3α,5β-tetrahydroaldosterone. oup.comnih.gov This metabolite, along with others, is then conjugated, primarily with glucuronic acid, to increase water solubility and facilitate excretion. oup.com
The kidneys also play a crucial role in aldosterone metabolism. A significant portion of aldosterone is converted in the kidney to aldosterone-18-oxo-glucuronide, a major urinary metabolite used in diagnostic testing. oup.comnih.gov The enzyme UDP-glucuronosyltransferase-2B7 (UGT2B7) is a key player in the glucuronidation of aldosterone in both the liver and, to a lesser extent, the kidneys. oup.com
After this compound is formed by the gut microbiota and reabsorbed into the bloodstream, it enters these host metabolizing systems. While direct studies on the hepatic and renal processing of this compound are limited, the presence of its glucuronidated form in urine strongly indicates that it undergoes Phase II conjugation in the liver, similar to its precursor, tetrahydroaldosterone. researchgate.netnih.gov The liver's enzymatic machinery would conjugate the reabsorbed this compound to form this compound-glucuronide, which is then efficiently filtered by the kidneys and excreted in the urine. This hepatic conjugation is a critical step for the elimination of this microbially-generated steroid metabolite.
Enzymology and Molecular Mechanisms Governing 21 Deoxytetrahydroaldosterone Formation and Metabolism
Characterization of Steroidogenic Enzymes Catalyzing Related Reactions
The synthesis of 21-deoxytetrahydroaldosterone is a multi-step process involving several key steroidogenic enzymes primarily located in the adrenal cortex. These enzymes belong to the cytochrome P450 superfamily and the aldo-keto reductase superfamily.
21-Hydroxylase (CYP21A2): This enzyme, located in the endoplasmic reticulum of the adrenal cortex, is a critical component in the synthesis of both cortisol and aldosterone (B195564). wikipedia.org It catalyzes the hydroxylation of progesterone (B1679170) to 11-deoxycorticosterone and 17α-hydroxyprogesterone to 11-deoxycortisol. wikipedia.org A deficiency in this enzyme is the most common cause of congenital adrenal hyperplasia. wikipedia.org
11β-Hydroxylase (CYP11B1): Found in the inner mitochondrial membrane of adrenal cortex cells, this enzyme is responsible for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol. jcrpe.org In the context of this compound formation, CYP11B1 plays a crucial role by hydroxylating the accumulated 17α-hydroxyprogesterone at the 11β-position to form 21-deoxycortisol (B132708), especially when 21-hydroxylase is deficient. wikipedia.orgbioscientifica.com Humans have two isozymes with 11β-hydroxylase activity: CYP11B1, which is regulated by ACTH, and CYP11B2 (aldosterone synthase), which is regulated by angiotensin II. jcrpe.orgnih.gov
Reductases: The conversion of 21-deoxycortisol to its tetrahydro form, this compound, involves the action of reductases. Based on the well-established metabolism of aldosterone and other steroids, the key enzymes are:
5β-Reductase (AKR1D1): This enzyme is primarily located in the liver and is responsible for the reduction of the double bond between carbons 4 and 5 in the A-ring of steroid hormones, leading to the formation of 5β-reduced metabolites. researchgate.netmdpi.com This reaction is a critical step in the inactivation and clearance of steroid hormones. biorxiv.org While highly expressed in the liver, low levels of AKR1D1 have also been detected in the adrenal glands. bioscientifica.combiorxiv.org
3α-Hydroxysteroid Dehydrogenases (AKR1C1-AKR1C4): These enzymes belong to the aldo-keto reductase superfamily and are involved in the reduction of keto groups to hydroxyl groups. nih.gov Specifically, they catalyze the conversion of the 3-keto group of 5β-reduced steroids to a 3α-hydroxyl group, a crucial step in the formation of tetrahydro metabolites. mdpi.comnih.gov AKR1C4 is the major enzyme in the liver responsible for this conversion for testosterone, while other AKR1C isoforms play roles in various tissues. nih.govnih.gov
The sequential action of these enzymes is responsible for the conversion of steroid precursors into this compound, particularly under conditions of impaired 21-hydroxylase activity.
Substrate Specificity and Kinetic Parameters of Associated Enzymes
The efficiency and substrate preference of the enzymes involved are critical in determining the metabolic flux towards this compound.
21-Hydroxylase (CYP21A2): Human CYP21A2 hydroxylates both progesterone and 17α-hydroxyprogesterone. While earlier studies suggested 17α-hydroxyprogesterone as the preferred substrate, later analysis of the purified human enzyme indicated a higher catalytic efficiency for progesterone. nih.gov The enzyme exhibits high affinity for both substrates, with Kd values of approximately 10 ± 3 nM for progesterone and 30 ± 3 nM for 17α-hydroxyprogesterone. nih.gov
11β-Hydroxylase (CYP11B1): The primary substrate for CYP11B1 in the glucocorticoid pathway is 11-deoxycortisol. However, in 21-hydroxylase deficiency, the significant accumulation of 17α-hydroxyprogesterone allows it to act as a substrate for CYP11B1, leading to the formation of 21-deoxycortisol. wikipedia.orgbioscientifica.comtestcatalog.org Kinetic studies on CYP11B1 have primarily focused on its natural substrate, 11-deoxycortisol.
Reductases (AKR1D1 and AKR1C family): AKR1D1 specifically catalyzes the reduction of the Δ4-double bond of 3-oxo-Δ4-steroids, producing 5β-reduced steroids. researchgate.net The subsequent reduction of the 3-keto group is predominantly carried out by AKR1C enzymes, which favor the formation of 3α-hydroxy steroids. nih.govnih.gov AKR1C4 has been identified as the major enzyme in the liver for the 3-keto reduction of 5β-dihydrotestosterone. nih.gov
Interactive Data Table: Kinetic Parameters of Key Steroidogenic Enzymes
| Enzyme | Substrate | Km (μM) | Vmax or kcat | Catalytic Efficiency (Vmax/Km or kcat/Km) |
| Human CYP21A2 | Progesterone | ~0.5 | ~40 min⁻¹ (kcat) | ~90 min⁻¹ μM⁻¹ |
| Human CYP21A2 | 17α-Hydroxyprogesterone | ~0.5 | ~40 min⁻¹ (kcat) | ~90 min⁻¹ μM⁻¹ |
| Human CYP11B1 | 11-Deoxycortisol | Varies by study | Varies by study | Varies by study |
Note: Kinetic parameters can vary depending on the experimental conditions and enzyme preparation. The data for CYP21A2 is from purified enzyme studies. nih.gov Detailed kinetic data for human CYP11B1 with 17α-hydroxyprogesterone as a substrate is less readily available.
Molecular Regulation of Enzyme Expression and Activity
The expression and activity of steroidogenic enzymes are tightly regulated to maintain hormonal homeostasis.
Regulation of CYP21A2 and CYP11B1: The primary regulator of both CYP21A2 and CYP11B1 gene expression in the adrenal zona fasciculata is the adrenocorticotropic hormone (ACTH). frontiersin.orgnih.govroyalsocietypublishing.orgbioscientifica.comnih.gov ACTH, upon binding to its receptor (MC2R), activates the cAMP/protein kinase A (PKA) signaling pathway. frontiersin.orgnih.govnih.gov This leads to the phosphorylation of transcription factors that bind to the promoter regions of these genes, thereby increasing their transcription. frontiersin.orgnih.gov This chronic response to ACTH ensures a sustained capacity for cortisol synthesis. frontiersin.orgnih.gov
Regulation of Reductases: The regulation of steroid reductases is more complex and tissue-specific.
AKR1D1 (5β-Reductase): The AKR1D1 gene is located on chromosome 7. researchgate.net Its expression is highest in the liver, with lower levels in the adrenal gland and testes. bioscientifica.combiorxiv.org The regulatory mechanisms governing its expression in the adrenal gland are not as well-defined as those for the cytochrome P450 enzymes.
AKR1C Enzymes (3α-HSDs): The expression of AKR1C genes, located on chromosome 10, is also tissue-specific. researchgate.net Their regulation can be influenced by various factors, including other steroid hormones. For instance, androgens have been shown to regulate the expression of certain AKR1C isoforms in prostate cancer cells. oup.com
Impact of Genetic Polymorphisms and Enzyme Deficiencies on Metabolic Flux
Genetic variations in the genes encoding steroidogenic enzymes can have profound effects on their activity, leading to altered metabolic pathways and disease states.
21-Hydroxylase Deficiency (CAH): This autosomal recessive disorder is caused by mutations in the CYP21A2 gene. wikipedia.org Over 100 different mutations have been identified, resulting in varying degrees of enzyme deficiency. biorxiv.org The severity of the clinical phenotype—salt-wasting, simple virilizing, or non-classic—correlates with the residual enzyme activity. mdpi.comnih.govnih.govresearchgate.netpcom.edunih.gov
In classic 21-hydroxylase deficiency, the block in the cortisol and aldosterone synthesis pathways leads to the accumulation of precursor molecules, most notably 17α-hydroxyprogesterone. wikipedia.org
This accumulated 17α-hydroxyprogesterone is then shunted into alternative metabolic pathways. A significant portion is converted by 11β-hydroxylase (CYP11B1) to 21-deoxycortisol. wikipedia.orgbioscientifica.comtestcatalog.orghmdb.ca
The elevated levels of 21-deoxycortisol then serve as a substrate for the reductive enzymes, 5β-reductase and 3α-hydroxysteroid dehydrogenases, leading to the formation and excretion of this compound in the urine. nih.govnih.gov Therefore, urinary levels of this compound can serve as a biomarker for 21-hydroxylase deficiency.
Interactive Data Table: Genotype-Phenotype Correlation in 21-Hydroxylase Deficiency
| Phenotype | Residual 21-Hydroxylase Activity | Common CYP21A2 Mutations | Consequence on Metabolic Flux |
| Classic Salt-Wasting | None to minimal | Large gene deletions, nonsense mutations (e.g., Q318X), IVS2-13A/C>G | Severe block, massive accumulation of 17α-hydroxyprogesterone, significant shunting to 21-deoxycortisol and androgen pathways. |
| Classic Simple Virilizing | 1-2% | Missense mutations (e.g., I172N) | Significant block, substantial accumulation of 17α-hydroxyprogesterone, leading to increased 21-deoxycortisol and androgens. |
| Non-Classic | 20-50% | Milder missense mutations (e.g., V281L, P30L) | Partial block, moderate accumulation of 17α-hydroxyprogesterone, resulting in mildly elevated 21-deoxycortisol and androgens. |
This table provides a general correlation, and the actual phenotype can be influenced by various factors. jcrpe.orgnih.govmdpi.comnih.gov
The study of the enzymology and molecular mechanisms governing this compound formation provides crucial insights into the pathophysiology of congenital adrenal hyperplasia and highlights the intricate network of steroid biosynthesis and metabolism.
Advanced Analytical Methodologies for Research of 21 Deoxytetrahydroaldosterone
Development and Validation of Quantitative Immunoassays (e.g., Radioimmunoassay)
Quantitative immunoassays, particularly radioimmunoassays (RIA), have historically been a cornerstone for the measurement of steroid hormones due to their high sensitivity. The development of an immunoassay for 21-Deoxytetrahydroaldosterone would follow established principles for steroid analysis. This process involves synthesizing an immunogen by coupling the this compound molecule to a carrier protein, such as bovine serum albumin, to elicit an immune response and generate specific antibodies.
While a specific RIA for this compound is not extensively detailed in the literature, the methodology for a related compound, 21-deoxycortisol (B132708), provides a clear framework. For instance, an RIA for 21-deoxycortisol was developed using an immunogen, 21-deoxycortisol-3-(0-carboxymethyl) oxime-bovine serum albumin, to produce antisera nih.gov. The validation of such an assay is critical and involves assessing its reliability, including specificity, accuracy, and precision nih.govnih.govnih.gov. A significant challenge for immunoassays is the potential for cross-reactivity with other structurally similar steroids. The selected antiserum for the 21-deoxycortisol RIA, for example, showed some cross-reactivity with cortisol (0.6%) and 17-hydroxyprogesterone (1.6%) nih.gov.
To mitigate interferences, a chromatographic purification step is often required before the immunoassay is performed nih.govnih.gov. However, modern analytical methods like mass spectrometry are increasingly preferred due to their superior specificity nih.govresearchgate.net. Comparisons between immunoassay results and those from Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have shown discrepancies, which are often attributed to the cross-reactivity inherent in antibody-based methods nih.gov.
Table 1: Key Validation Parameters for Immunoassays
| Parameter | Description |
| Specificity | The ability of the antibody to bind solely to this compound without cross-reacting with other steroids. |
| Sensitivity | The lowest concentration of this compound that can be reliably detected and distinguished from zero. |
| Accuracy | The closeness of the measured value to the true concentration, often assessed by recovery studies. |
| Precision | The degree of agreement among repeated measurements, expressed as intra- and inter-assay coefficients of variation. |
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)
Chromatographic techniques are essential for separating this compound from a complex mixture of other steroids and endogenous compounds present in biological samples. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile tool for this purpose, providing excellent separation and quantification capabilities semanticscholar.org.
Reversed-phase HPLC is the most common mode used for steroid analysis semanticscholar.orgscielo.brscielo.br. In this technique, a nonpolar stationary phase, typically an octadecyl silica (C18) column, is used with a polar mobile phase nih.govscielo.br. The separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of steroids in a single run nih.gov. For example, a gradient system using water with 0.05% formic acid (phase A) and methanol (phase B) has been successfully used to separate 16 different serum steroids nih.gov.
The development of an HPLC method for this compound would involve optimizing several parameters to achieve the desired resolution and sensitivity.
Table 2: Representative HPLC Conditions for Steroid Separation
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., Kinetex, Atlantis dC18) nih.govnih.gov |
| Mobile Phase | Gradient of aqueous solvent (e.g., water with formic acid or ammonium acetate) and organic solvent (e.g., methanol or acetonitrile) nih.govnih.govscielo.br |
| Flow Rate | 0.3 - 0.4 mL/min nih.govnih.gov |
| Column Temperature | Maintained at a constant temperature (e.g., 45°C) to ensure reproducibility nih.gov |
| Detection | Photodiode Array (PDA) for UV absorbance or coupled with a mass spectrometer (MS) for higher sensitivity and specificity scielo.brscielo.br |
Mass Spectrometry Applications in Structural Elucidation and High-Precision Quantification (e.g., LC-MS/MS, GC-MS)
Mass spectrometry (MS) has become an indispensable tool for the structural analysis and quantification of steroids, offering unparalleled specificity and sensitivity researchgate.netnih.gov. When coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), it provides a powerful platform for steroid research.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely adopted in clinical and research laboratories for steroid analysis nih.gov. This technique involves the separation of the analyte by LC, followed by ionization and analysis in a tandem mass spectrometer. For structural elucidation, high-resolution MS can determine the accurate molecular weight, allowing for the assignment of a molecular formula with high confidence nih.gov. Tandem MS (MS/MS) experiments involve selecting the molecular ion (precursor ion) of this compound and subjecting it to fragmentation, which generates a unique pattern of product ions that serves as a structural fingerprint nih.gov.
For high-precision quantification, LC-MS/MS operates by monitoring specific precursor-to-product ion transitions, a mode known as multiple reaction monitoring (MRM). This method is highly selective and allows for the accurate measurement of analytes even at very low concentrations in complex matrices nih.govnih.gov. The selection of specific quantifier and qualifier ions for each analyte ensures the reliability of the measurement nih.gov. LC-MS/MS methods have been successfully developed and validated for the simultaneous measurement of multiple steroids, demonstrating their accuracy and robustness nih.govnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for analyzing volatile compounds or those that can be made volatile through derivatization mdpi.com. While LC-MS/MS is often preferred for many steroid applications, GC-MS can provide complementary information and is effective for identifying various bioactive metabolites mdpi.comusd.ac.id.
Table 3: Comparison of Mass Spectrometry Techniques for Steroid Analysis
| Feature | LC-MS/MS | GC-MS |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile or rendered volatile via derivatization. |
| Ionization | Soft ionization techniques (e.g., ESI, APCI) typically keep the molecular ion intact nih.gov. | Hard ionization (e.g., Electron Ionization) often causes extensive fragmentation, providing rich structural information nih.gov. |
| Sample Preparation | Often involves protein precipitation and liquid-liquid or solid-phase extraction nih.gov. | Frequently requires a derivatization step to increase volatility and improve chromatographic properties. |
| Primary Application | Widely used for quantitative analysis of a broad range of steroids in biological fluids nih.govresearchgate.netnih.gov. | Used for identifying volatile metabolites and in specific steroid profiling applications mdpi.com. |
Sample Preparation and Derivatization Strategies for Complex Biological Matrices (e.g., Urine, Tissue Extracts)
The analysis of this compound in biological matrices such as urine, plasma, or tissue extracts presents a significant challenge due to the presence of numerous interfering substances like proteins, lipids, and salts helsinki.finih.gov. Therefore, a robust sample preparation strategy is crucial to isolate the analyte of interest and remove matrix components that can interfere with the analysis nih.govnih.gov. The primary goals of sample preparation are to concentrate the analyte and minimize matrix effects, thereby improving the accuracy and sensitivity of the assay.
Commonly used sample preparation techniques include:
Protein Precipitation (PP): A simple and rapid method where a solvent is added to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent) nih.govnih.gov.
Solid-Phase Extraction (SPE): A highly effective and versatile technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent semanticscholar.orghelsinki.finih.gov.
Chemical derivatization is a strategy employed to modify the chemical structure of an analyte to enhance its analytical performance nih.gov. For steroids, derivatization can be used to:
Introduce chromophores or fluorophores to improve detection by HPLC with UV or fluorescence detectors nih.gov.
Increase volatility and thermal stability for analysis by GC-MS.
Improve ionization efficiency in mass spectrometry, thereby increasing sensitivity nih.gov. For example, picolinyl derivatization of aldosterone (B195564) has been shown to enhance sensitivity in positive-ion LC-ESI-MS/MS by approximately 10-fold compared to the underivatized molecule nih.gov.
Table 4: Overview of Sample Preparation and Derivatization Techniques
| Technique | Principle | Common Application for Steroids |
| Protein Precipitation | Removal of proteins from plasma or serum using an organic solvent or acid. | Initial cleanup step for plasma/serum samples. |
| Liquid-Liquid Extraction | Partitioning of the analyte between an aqueous phase and an immiscible organic solvent. | Extraction of steroids from urine and plasma nih.gov. |
| Solid-Phase Extraction | Selective retention of the analyte on a solid sorbent followed by elution. | Cleanup and concentration of steroids from various biological matrices semanticscholar.orgnih.gov. |
| Chemical Derivatization | Covalent modification of the analyte to improve its analytical properties. | Enhancing detection sensitivity in HPLC or MS and enabling GC analysis nih.govnih.gov. |
Application of Stable Isotope Tracer Methodologies for Metabolic Flux Analysis
Understanding the metabolic fate of this compound requires a dynamic approach that can trace its transformation through various biochemical pathways. Stable isotope tracer methodologies provide a powerful tool for metabolic flux analysis (MFA), allowing researchers to quantify the rates of metabolic reactions in vivo nih.govnih.govmdpi.com. This approach offers unparalleled insight into the dynamic wiring of metabolic networks, going beyond the static concentration measurements provided by conventional analytical methods nih.govspringernature.com.
The principle of MFA involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ²H, or ¹⁵N) into a biological system nih.govmdpi.com. This labeled tracer is then metabolized, and the isotopic label is incorporated into downstream products. By measuring the distribution of these isotopes in various metabolites over time using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the fluxes through the associated metabolic pathways can be calculated nih.govmdpi.comfrontiersin.orgresearchgate.net.
The application of stable isotope tracers to study the metabolism of this compound would involve administering a labeled version of the compound or its precursor. Subsequent analysis of biological fluids or tissues would reveal the rate at which it is synthesized, converted to other metabolites, and cleared from the system. This provides a quantitative and dynamic profile of its metabolic pathways nih.govnih.gov. These studies are technically demanding but provide a detailed view of systemic metabolism that cannot be achieved with in vitro studies alone nih.gov.
Table 5: Steps in a Stable Isotope Tracer Experiment for Metabolic Flux Analysis
| Step | Description |
| 1. Tracer Selection | Choose a precursor labeled with a stable isotope (e.g., ¹³C-labeled steroid precursor) that will enter the this compound metabolic pathway nih.gov. |
| 2. Tracer Administration | Introduce the labeled compound into the biological system (e.g., cell culture, animal model, or human subject) via infusion, injection, or oral administration frontiersin.orgprosciento.com. |
| 3. Sample Collection | Collect biological samples (e.g., blood, urine, tissue) at specific time points to capture the dynamic changes in isotope labeling frontiersin.org. |
| 4. Metabolite Extraction & Analysis | Extract metabolites from the samples and analyze the isotopic enrichment patterns using high-resolution mass spectrometry (LC-MS) or NMR springernature.comfrontiersin.org. |
| 5. Flux Calculation | Use the measured isotope labeling data, along with a metabolic network model, to compute the intracellular metabolic fluxes nih.govmdpi.comresearchgate.netnih.gov. |
Physiological and Pathophysiological Research Implications of 21 Deoxytetrahydroaldosterone
Biochemical Profiling for Investigating Adrenocortical Dysregulation
Urinary steroid profiling, which analyzes a comprehensive panel of steroid metabolites, is a powerful non-invasive tool for investigating adrenocortical function and dysfunction. heftpathology.comsynnovis.co.uk The inclusion of less common metabolites like 21-deoxytetrahydroaldosterone in these profiles can be crucial for diagnosing and understanding inborn errors of steroid metabolism and other adrenal disorders. synnovis.co.uk This technique offers a quantitative and qualitative survey of steroid metabolism, often revealing abnormalities that might be missed by single-steroid assays. synnovis.co.uk
The analysis of metabolic ratios involving this compound is particularly valuable in the diagnosis of primary aldosteronism. nih.gov Research has shown that in several patients with this condition, the urinary excretion of the main aldosterone (B195564) metabolite, tetrahydroaldosterone (B195565), can fall within the normal range, potentially leading to a missed diagnosis. nih.govkarger.com However, by measuring both tetrahydroaldosterone and this compound, a more accurate assessment of aldosterone production can be achieved. nih.gov
Studies have demonstrated that the ratio of tetrahydroaldosterone to this compound varies more significantly in patients with primary aldosteronism than in healthy individuals. nih.govresearchgate.net Consequently, the sum of the urinary excretion of these two metabolites provides a better diagnostic marker for primary aldosteronism than tetrahydroaldosterone values alone. nih.govkarger.com In cases of 21-hydroxylase deficiency, a diminished tetrahydroaldosterone/21-deoxytetrahydroaldosterone ratio has been observed. nih.gov
| Metabolite Form | Normal Daily Excretion (μg/day) |
|---|---|
| Unconjugated | 1.2 ± 1.3 |
| Glucuronized | 11.9 ± 7.0 |
Data sourced from a study that developed a radioimmunoassay for this compound. nih.gov
The presence and quantity of this compound can illuminate alternative or aberrant pathways of steroid metabolism. One significant finding is the role of intestinal bacteria in converting tetrahydroaldosterone into this compound. nih.govkarger.com This bacterial action is a key reason why measuring tetrahydroaldosterone alone can be misleading. nih.gov The deoxygenation of aldosterone by gut bacteria is a recognized metabolic process. thieme-connect.com
Furthermore, in some patients with primary aldosteronism, it is indicated that aldosterone may be formed not only through the primary pathway involving corticosterone (B1669441) but also from 21-deoxy compounds, representing an alternative biosynthetic route. capes.gov.br The determination of 21-deoxyaldosterone (B1203767) and its metabolites, therefore, adds insight into the biosynthesis of aldosterone in conditions like primary aldosteronism and 21-hydroxylase deficiency. capes.gov.br In patients with 21-hydroxylase deficiency, urinary 21-deoxyaldosterone is consistently elevated. capes.gov.br The diminished ratio of tetrahydroaldosterone to this compound in this condition could stem from increased bacterial conversion or a deficiency affecting the zona glomerulosa's aldosterone biosynthesis pathway. nih.gov
Observations in Experimental Animal Models of Steroid Metabolism
Investigating the metabolism of certain steroids in humans can be hampered by ethical considerations and strict legislation. dshs-koeln.de To overcome these challenges, experimental animal models have become invaluable tools. wada-ama.org The uPA+/+-SCID chimeric mouse model, which has a liver transplanted with functional human hepatocytes, has proven to be an excellent surrogate for studying human steroid metabolism. dshs-koeln.dewada-ama.org This model mimics human liver metabolism effectively and has been used to identify new and long-term steroid metabolites. wada-ama.org Such models, often used in conjunction with in vitro techniques, provide a robust strategy for investigating steroid metabolism pathways that would otherwise be difficult to study. dshs-koeln.de While these models cannot entirely replace human studies, they have demonstrated significant value in elucidating metabolic pathways. dshs-koeln.de Invertebrate models have also been explored as an alternative for studying the metabolism of veterinary drugs and growth promoters, providing insights into enzyme systems similar to those in vertebrates. whoi.edu
Excretion Patterns and Their Biochemical Significance in Metabolic Research
The excretion patterns of this compound and its related compounds are of high biochemical significance. The metabolite was first isolated and characterized from human urine in 1963. nih.gov It is excreted in both unconjugated and glucuronized forms. nih.gov As previously noted, the combined urinary excretion of this compound and tetrahydroaldosterone is a more reliable indicator of aldosterone production than either metabolite alone, especially in primary aldosteronism. nih.govnih.gov This is because the measurement of tetrahydroaldosterone alone does not always provide an accurate reflection of aldosterone production due to its potential conversion to this compound by gut bacteria. nih.govnih.gov The analysis of these excretion patterns is therefore critical for the accurate biochemical diagnosis of hyperaldosteronism. nih.gov
| Condition | Key Biochemical Finding | Significance |
|---|---|---|
| Normal/Control | Stable ratio of Tetrahydroaldosterone to this compound. nih.gov | Provides a baseline for comparison. |
| Primary Aldosteronism | Variable Tetrahydroaldosterone/21-Deoxytetrahydroaldosterone ratio; Tetrahydroaldosterone can be in the normal range. nih.govnih.gov | The sum of both metabolites is a more reliable diagnostic marker than Tetrahydroaldosterone alone. nih.gov |
| 21-Hydroxylase Deficiency | Diminished Tetrahydroaldosterone/21-Deoxytetrahydroaldosterone ratio. nih.gov | Suggests increased bacterial conversion or an underlying defect in the aldosterone biosynthesis pathway. nih.gov |
In Vitro and Ex Vivo Studies on Cellular Metabolism
In vitro and ex vivo studies are essential for elucidating the specific enzymatic processes involved in steroid metabolism. These studies often utilize preparations such as human liver microsomes (HLM), S9 fractions, cytosol, or various cell cultures to investigate metabolic pathways. admescope.comnih.gov Such systems allow for the identification of metabolites and the characterization of the enzymes responsible for their formation. admescope.com For example, the combination of in vitro HLM studies with in vivo animal models provides a comprehensive approach to understanding a compound's metabolic fate. dshs-koeln.de
The role of the microbiome in steroid metabolism represents a crucial area of ex vivo research. Studies have confirmed that intestinal bacteria can metabolize steroids, including the conversion of cortisol derivatives and the deoxygenation of aldosterone. thieme-connect.comillinois.edu The transformation of tetrahydroaldosterone to this compound is a prime example of this microbial activity. nih.govscribd.com This highlights that cellular metabolism studies must consider not only hepatic and extrahepatic tissues but also the metabolic capacity of the gut microbiota to fully understand the disposition of steroid hormones.
Future Directions in 21 Deoxytetrahydroaldosterone Research
Elucidation of Novel or Minor Metabolic Branches
The classical pathway of aldosterone (B195564) metabolism involves a series of reduction and conjugation reactions in the liver, leading to the formation of major metabolites like tetrahydroaldosterone (B195565). wikipathways.org However, the existence of minor or previously uncharacterized metabolic branches for aldosterone and its derivatives, including 21-Deoxytetrahydroaldosterone, is highly probable. The physiological relevance of such minor pathways is often underestimated; metabolites produced in small quantities can still exert potent biological effects or serve as sensitive biomarkers for specific pathological states. nih.gov
Future research must focus on the comprehensive mapping of the complete metabolic network of this compound. This requires the use of highly sensitive and specific analytical techniques, such as advanced liquid chromatography-mass spectrometry (LC-MS/MS). jcrpe.orgnih.gov These technologies can detect and quantify trace-level metabolites in complex biological matrices like blood and urine. jcrpe.org By identifying and structurally elucidating these novel metabolites, researchers can open new avenues to understanding the full spectrum of mineralocorticoid activity and regulation. Investigating these pathways may reveal new bioactive molecules or provide a more nuanced picture of how the body fine-tunes mineralocorticoid signaling. ahajournals.org
| Enzymatic Reaction | Enzyme Family | Potential Impact on Steroid Metabolism |
| Hydroxylation | Cytochrome P450 (CYP) | Introduction of hydroxyl groups, altering steroid activity and facilitating further metabolism. mdpi.com |
| Reduction | Hydroxysteroid Dehydrogenases (HSDs) | Conversion of keto groups to hydroxyl groups, a key step in creating tetrahydro metabolites. |
| Oxidation | Hydroxysteroid Dehydrogenases (HSDs) | Reversible conversion of hydroxyl to keto groups, modulating receptor binding affinity. |
| Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Addition of glucuronic acid or sulfate (B86663) groups to increase water solubility for excretion. |
| Aromatization | Aromatase (CYP19A1) | Conversion of androgens to estrogens, a critical reaction in sex steroid balance. mdpi.com |
| Side-chain Cleavage | Cytochrome P450 (e.g., CYP11A1) | Removal of the steroid side chain, leading to the formation of different classes of steroids. mdpi.com |
Advanced Mechanistic Studies on Microbial Contributions to Steroid Metabolism
The human gut microbiome is increasingly recognized as a significant endocrine organ, capable of a vast array of biochemical transformations that impact host physiology. nih.govphysiology.org Gut bacteria produce a diverse repertoire of enzymes, such as hydroxysteroid dehydrogenases (HSDs) and reductases, that can metabolize steroid hormones. researchgate.netbiorxiv.org These microbial transformations can alter the structure, bioavailability, and biological activity of endogenous and exogenous steroids, influencing everything from blood pressure to immune function. nih.govoup.com
A critical future direction is to investigate the specific contributions of the gut microbiome to the metabolism of this compound. Research should aim to:
Identify specific bacterial species that can modify this compound.
Characterize the microbial enzymes responsible for these transformations, such as reductases, hydroxylases, and dehydroxylases. nih.gov
Elucidate the reaction mechanisms of these enzymes to understand how they modify the steroid structure. biorxiv.org
Determine the biological consequences of these microbially-generated metabolites, as they may possess unique activities or inhibit host enzymes like 11β-hydroxysteroid dehydrogenase. nih.gov
Understanding this interplay between the host and its microbiome is essential for a complete picture of mineralocorticoid homeostasis and could lead to novel therapeutic strategies targeting the gut microbiota to modulate steroid-related diseases. researchgate.net
| Microbial Enzyme Class | Example Function | Potential Effect on this compound |
| Hydroxysteroid Dehydrogenases (HSDs) | Interconversion of hydroxyl and keto groups at various positions on the steroid nucleus. biorxiv.org | Alteration of receptor binding affinity and metabolic clearance. |
| Reductases | Reduction of double bonds in the steroid A-ring. | Formation of dihydro and tetrahydro derivatives with different biological activities. |
| Hydroxylases | Introduction of hydroxyl groups at novel positions. nih.gov | Creation of new metabolites with potentially unknown functions. |
| Dehydroxylases | Removal of hydroxyl groups from the steroid nucleus. | Can significantly change the polarity and activity of the steroid. |
| Side-chain cleaving enzymes | Cleavage of the C17 side chain. researchgate.net | Conversion into androgen-like structures. |
Integration with Multi-omics Approaches (e.g., Metabolomics, Fluxomics, Proteomics) for Systems-Level Understanding
To unravel the complex role of this compound, research must move beyond single-analyte studies and embrace a systems-level perspective. The integration of multiple "omics" platforms provides a holistic view of biological processes, from the genetic blueprint to the functional protein and metabolite output. nih.govmdpi.com
Future studies should integrate data from:
Metabolomics: To provide a comprehensive profile of all steroid metabolites, including this compound and its yet-to-be-discovered derivatives. wada-ama.orgmetwarebio.com This allows for the identification of metabolic signatures associated with different physiological or pathological states. researchgate.net
Proteomics: To quantify the expression levels of key steroidogenic enzymes, receptors, and transport proteins. mdpi.com This helps link changes in metabolite levels to specific protein activities.
Genomics/Transcriptomics: To identify genetic variants (e.g., in CYP or HSD genes) or changes in gene expression that influence the metabolic profile of this compound. ahajournals.orgresearchgate.net
Fluxomics: To measure the rate of metabolic flow through steroidogenic pathways, providing a dynamic understanding of how the system responds to various stimuli.
| Omics Layer | Data Generated | Contribution to Systems-Level Understanding |
| Genomics | DNA sequence variations (SNPs) in steroid-related genes. | Identifies genetic predispositions to altered steroid metabolism or action. ahajournals.org |
| Transcriptomics | mRNA expression levels of steroidogenic enzymes and receptors. | Reveals how gene expression is regulated in response to stimuli. researchgate.net |
| Proteomics | Abundance and post-translational modifications of proteins. | Quantifies the functional machinery (enzymes, receptors) of the cell. mdpi.com |
| Metabolomics | Comprehensive profile of small molecule metabolites (e.g., steroids). | Provides a direct readout of the physiological or pathological state. nih.govmetwarebio.com |
| Fluxomics | Rates of metabolic reactions and pathway flow. | Offers a dynamic view of metabolic activity and regulation. |
Development of Standardized Reference Materials and Analytical Protocols
Accurate and reproducible quantification of steroid hormones is fundamental to both clinical diagnostics and biomedical research. jcrpe.orgnih.gov However, significant variability exists between laboratories and analytical methods, particularly for immunoassays, which can suffer from cross-reactivity with related metabolites. nih.govaacrjournals.org The development of mass spectrometry-based methods has improved specificity, but standardization remains a major challenge. nih.govnih.gov
A critical step forward is the development of certified reference materials (CRMs), also known as standard reference materials (SRMs), for this compound. nih.govnist.gov These are highly characterized materials with a certified concentration value that can be used to:
Calibrate laboratory instruments and assays. cdc.govcdc.gov
Validate the accuracy and precision of new analytical methods. nist.gov
Ensure comparability of results across different studies and laboratories. nist.gov
Establish traceability of measurements to the International System of Units (SI). cdc.gov
Q & A
Q. What are the primary analytical methods for quantifying 21-Deoxytetrahydroaldosterone in biological samples?
Radioimmunoassay (RIA) is the most validated method for detecting this compound in urine, particularly in studies of adrenal disorders. Certified reference materials (e.g., 100 μg/mL in methanol from Sigma-Aldrich) ensure assay accuracy and reproducibility. This approach was critical in identifying its role as a biomarker in steroid-21-hydroxylase deficiency and primary aldosteronism .
Q. How is this compound synthesized, and what are its structural characteristics?
this compound (C21H32O4) is a reduced metabolite of aldosterone, characterized by the absence of a hydroxyl group at the 21-position. Its synthesis involves enzymatic reduction of aldosterone intermediates, with structural confirmation relying on spectroscopic methods (e.g., NMR, MS) and comparison to certified standards .
Q. What is the biological role of this compound in steroidogenic pathways?
As a tetrahydro metabolite, it reflects aldosterone metabolism and inactivation. Its excretion in urine correlates with adrenal activity, particularly in disorders like primary hyperaldosteronism. It is formed via bacterial transformation of tetrahydroaldosterone in the gut, highlighting its role as a secondary biomarker .
Q. What reference standards are recommended for calibrating assays targeting this compound?
Certified reference materials (CRMs) such as those from Cerilliant® (100 μg/mL in methanol) are essential for calibration. These CRMs undergo rigorous validation for purity and stability, ensuring reliable quantification in clinical and research settings .
Advanced Research Questions
Q. How should researchers address discrepancies in urinary this compound levels observed in primary aldosteronism?
Combined measurement of this compound and tetrahydroaldosterone is recommended. Intestinal bacterial conversion of tetrahydroaldosterone into this compound can mask true aldosterone activity if analyzed separately. Summing both metabolites improves diagnostic sensitivity .
Q. What experimental design considerations are critical for studying this compound in metabolic pathways?
- Sample handling: Use stabilized urine samples to prevent bacterial overgrowth, which alters metabolite ratios.
- Assay selection: Pair RIA with LC-MS/MS for cross-validation, especially in populations with gut dysbiosis.
- Controls: Include CRMs and internal standards (e.g., deuterated aldosterone) to control for matrix effects .
Q. How do contradictions in urinary metabolite levels inform hypotheses about adrenal dysfunction?
Normal tetrahydroaldosterone levels with elevated this compound suggest bacterial overactivity in the gut. This discrepancy warrants further investigation into microbiome-host interactions in steroid metabolism, using germ-free animal models or fecal microbiota transplantation studies .
Q. What methodological challenges arise in structural elucidation of this compound derivatives?
- Stereochemical complexity: Use chiral chromatography and X-ray crystallography to resolve isomers (e.g., 3α,5β vs. 3β,5α configurations).
- Spectral interpretation: Compare fragmentation patterns in high-resolution MS to databases like FooDB for accurate identification .
Q. How can researchers optimize radioimmunoassays to improve detection limits for this compound?
- Antibody specificity: Validate cross-reactivity against structurally similar steroids (e.g., tetrahydrodeoxycorticosterone).
- Sample pre-treatment: Use solid-phase extraction to remove interfering lipids and proteins.
- Calibration curves: Include a wide dynamic range (0.1–100 ng/mL) to capture physiological and pathological concentrations .
Q. What are the implications of this compound’s instability in exposure studies?
Light and temperature sensitivity necessitate strict storage conditions (−80°C in amber vials). Degradation products (e.g., oxidized forms) should be quantified via stability studies, with results reported in supplementary data to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
